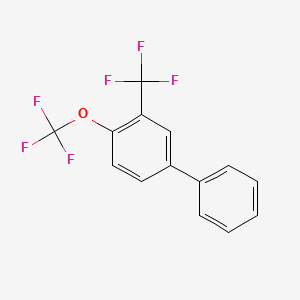
(2H-Perfluorocyclopentyl)methyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2H-Perfluorocyclopentyl)methyl methacrylate (PFCPMM) is an important monomer used in polymer synthesis. It is a fluorinated compound, which has a wide range of applications in the field of polymer science. PFCPMM is used as a monomer in the production of polymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. This monomer has many advantages over other monomers, such as its strong thermal stability, excellent chemical resistance, and low toxicity. In addition, PFCPMM is also used in a variety of scientific applications, such as chemical synthesis, drug delivery, and biomedical research.
科学研究应用
(2H-Perfluorocyclopentyl)methyl methacrylate has a wide range of applications in scientific research. It is used in the synthesis of polymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. In addition, this compound is also used in biomedical research, drug delivery, and chemical synthesis. It has been used in the synthesis of polymers for drug delivery, as well as in the development of new materials for biomedical applications.
作用机制
(2H-Perfluorocyclopentyl)methyl methacrylate is a monomer, which is used in the synthesis of polymers. The monomer is reacted with other monomers, such as methacrylic acid, to form polymers. The polymerization process is typically conducted in an inert atmosphere, such as nitrogen or argon. The polymerization process typically involves the formation of covalent bonds between the monomers, which results in the formation of a polymer chain. The polymer chain can then be further modified to produce different types of polymers.
Biochemical and Physiological Effects
This compound is a fluorinated compound, which has a low toxicity. It has been found to be non-mutagenic and non-carcinogenic in animal studies. In addition, it has also been found to be non-irritant to the skin and eyes. The compound has also been found to be biodegradable, which makes it safe for use in the environment.
实验室实验的优点和局限性
The main advantage of using (2H-Perfluorocyclopentyl)methyl methacrylate in laboratory experiments is its low toxicity and biodegradability. It is also highly resistant to thermal and chemical degradation, making it ideal for use in a variety of scientific applications. However, the monomer is not very soluble in water, which can limit its use in certain applications. In addition, the monomer is also relatively expensive and can be difficult to obtain in large quantities.
未来方向
The potential future applications for (2H-Perfluorocyclopentyl)methyl methacrylate are numerous. It could be used in the development of new materials for biomedical applications, such as drug delivery systems. In addition, it could also be used in the development of new coatings and adhesives, as well as in the synthesis of polymers for a variety of applications. Furthermore, this compound could also be used in the development of new catalysts, as well as in the synthesis of new compounds for a variety of applications. Finally, this compound could also be used in the development of new sensors and detectors, as well as in the development of new analytical techniques.
合成方法
(2H-Perfluorocyclopentyl)methyl methacrylate is synthesized by the reaction of perfluorocyclopentene and methacrylic acid. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is usually conducted at temperatures between 80-130°C and is usually completed within a few hours. The yield of the reaction is typically over 90%, and the purity of the product is usually greater than 99%.
属性
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F8O2/c1-4(2)5(19)20-3-7(12)6(11)8(13,14)10(17,18)9(7,15)16/h6H,1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMHGHJLVFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(C(C(C(C1(F)F)(F)F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
